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Abstract
Heat shock protein 104 (Hsp104) is a hexameric AAA+ (ATPases Associated with diverse

cellular Activities) protein disaggregase found in yeast and other non-metazoan eukaryotes.[1]

[2][3] It plays a crucial role in cellular proteostasis by solubilizing and reactivating proteins from

a variety of aggregated states, including disordered aggregates, toxic pre-amyloid oligomers,

and stable amyloid fibrils.[1][2][3][4] This potent molecular machine couples the energy from

ATP hydrolysis to forcibly extract and translocate polypeptides from aggregates through its

central channel.[1][2][5] Its activity is often coordinated with the Hsp70 chaperone system,

which includes Hsp70 and Hsp40, to efficiently rescue damaged proteins.[6][7][8]

Understanding the intricate mechanism of Hsp104-mediated disaggregation is paramount for

harnessing its therapeutic potential in combating protein misfolding diseases. This guide

provides a comprehensive overview of the core mechanism, presents key quantitative data,

details experimental protocols, and visualizes the complex processes involved.

Core Mechanism of Hsp104-Mediated
Disaggregation
The disaggregation process orchestrated by Hsp104 is a highly dynamic and multi-step

process involving substrate recognition, binding, threading, and release. This process is
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powered by the hydrolysis of ATP and involves significant conformational changes within the

Hsp104 hexamer.

Structural Organization and Key Domains
The Hsp104 monomer is composed of several key domains: an N-terminal domain (NTD), two

nucleotide-binding domains (NBD1 and NBD2) interspersed by a middle domain (MD), and a

C-terminal domain (CTD).[1][6] These monomers assemble into a hexameric ring-like structure

with a central channel.[1][2]

N-terminal Domain (NTD): The NTD is involved in substrate binding and has chaperoning

activities of its own.[9][10] It contains a substrate-binding groove that recognizes exposed

hydrophobic regions on misfolded proteins, priming them for translocation.[10]

Nucleotide-Binding Domains (NBD1 and NBD2): These are the ATPase engines of Hsp104.

[1] They contain conserved Walker A and B motifs for ATP binding and hydrolysis.[11]

Crucially, they also feature tyrosine-bearing pore loops that project into the central channel

and directly engage the substrate.[1][9][12]

Middle Domain (MD): The MD is a coiled-coil domain that acts as a regulatory hub.[1][11] It

allosterically regulates ATP hydrolysis and is the primary site of interaction with the Hsp70

co-chaperone.[1][8][9] Mutations in the MD can significantly enhance Hsp104's

disaggregation activity.[1][2]

C-terminal Domain (CTD): Hsp104 possesses a unique C-terminal domain.[6]

The Disaggregation Cycle: A Step-by-Step Process
The disaggregation of a protein aggregate by Hsp104, in concert with Hsp70 and Hsp40, can

be broken down into the following key steps:

Aggregate Recognition and Priming by Hsp70/Hsp40: The Hsp70 chaperone system,

consisting of Hsp70 and its J-domain co-chaperone Hsp40, initially recognizes and binds to

the surface of protein aggregates.[1][13] Hsp70, in an ATP-dependent manner, remodels the

aggregate surface, partially solubilizing it and presenting an unfolded polypeptide segment to

Hsp104.[1][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
http://biophys.w3.kanazawa-u.ac.jp/References/AAA_Proteins/ClpB-HSP104(trends-2009).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.med.upenn.edu/shorterlab/Papers/Member%20Papers/Cold%20Spring%20Harb%20Perspect%20Biol-2019-Shorter.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://pubmed.ncbi.nlm.nih.gov/35305079/
https://pubmed.ncbi.nlm.nih.gov/35305079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.pnas.org/doi/10.1073/pnas.1003572107
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://portlandpress.com/bioscirep/article/37/6/BSR20171399/58251/Structural-determinants-for-protein-unfolding-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.pnas.org/doi/10.1073/pnas.1003572107
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://pubmed.ncbi.nlm.nih.gov/20654624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.med.upenn.edu/shorterlab/Papers/Member%20Papers/Cold%20Spring%20Harb%20Perspect%20Biol-2019-Shorter.pdf
http://biophys.w3.kanazawa-u.ac.jp/References/AAA_Proteins/ClpB-HSP104(trends-2009).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.researchgate.net/figure/A-model-for-the-cooperation-between-Hsp104-Hsp70-and-Hsp40-to-resolubilize-aggregates_fig3_281340177
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.researchgate.net/figure/A-model-for-the-cooperation-between-Hsp104-Hsp70-and-Hsp40-to-resolubilize-aggregates_fig3_281340177
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hsp104 Recruitment and Substrate Engagement: Hsp104 is recruited to the Hsp70-

aggregate complex via an interaction between the Hsp104 MD and Hsp70.[1][9][13] The

exposed polypeptide chain is then captured by the pore loops within the central channel of

the Hsp104 hexamer.[1][2] The NTD also plays a role in this initial substrate recognition.[10]

ATP-Powered Polypeptide Translocation (Threading): Upon substrate binding, Hsp104

utilizes the energy from ATP hydrolysis to drive conformational changes.[1][14] These

changes result in a ratchet-like or hand-over-hand mechanism, where the tyrosine-bearing

pore loops grip and pull the polypeptide chain through the central channel.[1][2][14] This

process forcibly unfolds the substrate and extracts it from the aggregate.[6][15] Hsp104 can

operate in different modes, including partial or complete translocation of the substrate.[16]

[17]

Substrate Release and Refolding: Once translocated, the unfolded polypeptide is released

from the Hsp104 channel.[6] The released protein can then either refold spontaneously to its

native state or be assisted by other molecular chaperones, including the Hsp70 system.[6]

Operational Plasticity of Hsp104
A remarkable feature of Hsp104 is its operational plasticity, allowing it to adapt its mechanism

to the stability of the substrate.[9][18]

Amorphous Aggregates: For less stable, amorphous aggregates, Hsp104 subunits within the

hexamer can act non-cooperatively.[18][19]

Amyloid Fibrils: In contrast, for highly stable structures like amyloid fibrils, multiple Hsp104

subunits must cooperatively engage the substrate and hydrolyze ATP to generate sufficient

force for disaggregation.[9][18][19]

Visualization of Key Processes
To better understand the complex interactions and workflows, the following diagrams are

provided in the DOT language.

Hsp104-Mediated Protein Disaggregation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://www.researchgate.net/figure/A-model-for-the-cooperation-between-Hsp104-Hsp70-and-Hsp40-to-resolubilize-aggregates_fig3_281340177
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.med.upenn.edu/shorterlab/Papers/Member%20Papers/Cold%20Spring%20Harb%20Perspect%20Biol-2019-Shorter.pdf
https://pubmed.ncbi.nlm.nih.gov/35305079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://pubmed.ncbi.nlm.nih.gov/19362537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6671941/
https://www.med.upenn.edu/shorterlab/Papers/Member%20Papers/Cold%20Spring%20Harb%20Perspect%20Biol-2019-Shorter.pdf
https://pubmed.ncbi.nlm.nih.gov/19362537/
http://biophys.w3.kanazawa-u.ac.jp/References/AAA_Proteins/ClpB-HSP104(trends-2009).pdf
https://pubmed.ncbi.nlm.nih.gov/18312264/
https://www.researchgate.net/figure/The-Hsp104-structure-different-modes-of-translocation-and-sequential-processing-of_fig1_350944836
https://pmc.ncbi.nlm.nih.gov/articles/PMC6531783/
http://biophys.w3.kanazawa-u.ac.jp/References/AAA_Proteins/ClpB-HSP104(trends-2009).pdf
http://biophys.w3.kanazawa-u.ac.jp/References/AAA_Proteins/ClpB-HSP104(trends-2009).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496281/
https://repository.upenn.edu/entities/publication/e0852d3d-c5d7-47fd-bebb-d6532e5de2c6
https://pmc.ncbi.nlm.nih.gov/articles/PMC4860052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496281/
https://repository.upenn.edu/entities/publication/e0852d3d-c5d7-47fd-bebb-d6532e5de2c6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Aggregate

Chaperone System
Products

Protein Aggregate

Hsp104 Hexamer

Hsp40

1. Binds

Hsp70

2. Recruited by Hsp40

3. Presents Substrate

Unfolded Polypeptide5. Translocates

ADP + Pi

Native Protein
6. Refolding

ATP

Click to download full resolution via product page

Caption: The sequential action of Hsp40, Hsp70, and Hsp104 in protein disaggregation.

Experimental Workflow for Luciferase Reactivation
Assay
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Caption: A typical workflow for assessing Hsp104 disaggregase activity using a luciferase

model substrate.
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Logical Relationship of Hsp104 Domains in
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Caption: The functional interplay between Hsp104's domains during the disaggregation

process.

Quantitative Data Summary
The following tables summarize key quantitative parameters related to Hsp104's function.

Table 1: Hsp104 ATPase Activity
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Hsp104 Variant Condition
ATPase Activity
(k_cat, min⁻¹)

Reference(s)

Wild-type Hsp104 Basal ~20-30 [20]

Wild-type Hsp104 + Substrate (casein) ~40-60 [20]

Hsp104 (Walker A

mutant)
Basal Inactive [20]

Potentiated Variants Basal Often elevated [5][21]

Table 2: Substrate Translocation Parameters

Parameter Value
Method/Observatio
n

Reference(s)

Translocation Step

Size

~2 amino acids per

step

Proposed from

structural data and

kinetic modeling

[17]

Translocation

Direction

N-terminus to C-

terminus

Inferred from cryo-EM

structures
[14]

Substrate

Engagement

26 amino acids inside

channel (initial)

Based on structural

data with ATPγS and

substrate

[17]

Detailed Experimental Protocols
Protein Purification of Hsp104
A detailed protocol for purifying highly active Hsp104 is essential for in vitro studies.[22][23]

Objective: To obtain pure, active Hsp104 from an E. coli expression system.

Materials:

E. coli strain (e.g., BL21(DE3)) transformed with an Hsp104 expression vector.
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Lysis buffer (e.g., 50 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl₂, 10% glycerol, 1

mM DTT, protease inhibitors).

Affinity chromatography resin (e.g., Ni-NTA for His-tagged Hsp104).

Ion-exchange chromatography columns (e.g., Q-sepharose).

Size-exclusion chromatography column (e.g., Superdex 200).

Storage buffer (e.g., 20 mM HEPES-KOH pH 7.4, 140 mM KCl, 10 mM MgCl₂, 0.1 mM

EDTA, 1 mM DTT, 10% glycerol).[22]

Procedure:

Expression: Grow transformed E. coli cells to an OD₆₀₀ of 0.6-0.8 and induce Hsp104

expression (e.g., with IPTG).

Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or

high-pressure homogenization.

Clarification: Centrifuge the lysate to remove cell debris.

Affinity Chromatography: Load the clarified lysate onto an equilibrated affinity column. Wash

extensively and elute the tagged Hsp104.

Tag Cleavage (optional): If a cleavable tag is used, incubate the eluate with the appropriate

protease (e.g., TEV protease).

Ion-Exchange Chromatography: Further purify the protein using an anion-exchange column

to remove nucleic acids and other contaminants.

Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion

chromatography to isolate the Hsp104 hexamers.

Concentration and Storage: Concentrate the purified Hsp104 and exchange it into storage

buffer. Snap-freeze aliquots in liquid nitrogen and store at -80°C.[22]

Luciferase Disaggregation and Reactivation Assay
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This is a classic assay to measure the disaggregase activity of Hsp104 in vitro.[22][23]

Objective: To quantify the ability of Hsp104 and its co-chaperones to disaggregate and refold

denatured luciferase.

Materials:

Purified firefly luciferase.

Denaturation buffer (e.g., 6 M Urea).

Disaggregation buffer (LRB - Luciferase Reactivation Buffer).

Purified Hsp104, Hsp70 (e.g., Ssa1), and Hsp40 (e.g., Ydj1).

ATP regeneration system (creatine phosphate and creatine kinase).

Luciferin substrate.

Luminometer.

Procedure:

Luciferase Aggregation: Denature purified luciferase in denaturation buffer and then dilute it

rapidly into the disaggregation buffer to form aggregates.

Disaggregation Reaction: Set up reactions containing the aggregated luciferase (e.g., 100

nM), Hsp104 (e.g., 1 µM), Hsp70, Hsp40, and the ATP regeneration system.[24]

Incubation: Incubate the reactions at a suitable temperature (e.g., 25°C) for a defined period

(e.g., 90 minutes).[24]

Luminescence Measurement: At various time points, take aliquots of the reaction and add

the luciferin substrate. Immediately measure the emitted light in a luminometer.

Data Analysis: Calculate the percentage of luciferase reactivation by comparing the

luminescence of the samples to that of an equivalent amount of native luciferase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.jove.com/t/3190/purification-of-hsp104-a-protein-disaggregase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11071516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11071516/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp104, which is fundamental to its

function.

Objective: To determine the ATPase activity of Hsp104 under different conditions (e.g., in the

presence or absence of substrate).

Materials:

Purified Hsp104.

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT).

ATP.

NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase for a coupled

enzymatic assay.[25]

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure (Coupled Enzymatic Assay):

Reaction Setup: Prepare a reaction mixture containing the assay buffer, NADH,

phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and Hsp104.

Initiation: Start the reaction by adding ATP.

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds

to the oxidation of NADH. This is stoichiometrically linked to the hydrolysis of ATP.

Calculation: Calculate the rate of ATP hydrolysis from the rate of change in absorbance using

the Beer-Lambert law.

Conclusion and Future Directions
Hsp104 is a fascinating and powerful molecular machine that plays a vital role in maintaining

protein homeostasis. Its ability to dissolve a wide array of protein aggregates, including
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disease-associated amyloids, makes it a compelling target for therapeutic development. The

detailed understanding of its mechanism, facilitated by structural biology, biochemical assays,

and genetic studies, has paved the way for engineering potentiated Hsp104 variants with

enhanced disaggregation capabilities.[5][21]

Future research will likely focus on several key areas:

High-resolution structural studies: Capturing Hsp104 in different conformational states during

the translocation of various substrates will provide deeper mechanistic insights.

Regulation of Hsp104 activity: Elucidating the precise mechanisms by which co-chaperones

and other cellular factors regulate Hsp104 function in vivo.

Therapeutic applications: Developing strategies to safely and effectively deliver Hsp104 or

small molecule modulators of its activity to target tissues for the treatment of proteinopathies.

This guide provides a solid foundation for researchers, scientists, and drug development

professionals to delve into the intricate world of Hsp104-mediated protein disaggregation and

contribute to the advancement of this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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